4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide
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Overview
Description
4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated hydroxyphenyl group and a naphthalenylmethylene moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide typically involves the condensation of gamma-aminobutyramide with a substituted benzophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran and reagents like carbonyl diimidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and recrystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid receptors, which play a crucial role in the central nervous system. This modulation can lead to changes in neuronal excitability and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Chlorophenyl)-1-naphthalenylmethylene)amino)butanamide
- 4-(((5-Fluoro-2-hydroxyphenyl)-1-benzylmethylene)amino)butanamide
- 4-(((5-Fluoro-2-hydroxyphenyl)-1-phenylmethylene)amino)butanamide
Uniqueness
4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide is unique due to its specific structural features, such as the presence of a fluorinated hydroxyphenyl group and a naphthalenylmethylene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
131842-91-6 |
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Molecular Formula |
C21H19FN2O2 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[[(5-fluoro-2-hydroxyphenyl)-naphthalen-1-ylmethylidene]amino]butanamide |
InChI |
InChI=1S/C21H19FN2O2/c22-15-10-11-19(25)18(13-15)21(24-12-4-9-20(23)26)17-8-3-6-14-5-1-2-7-16(14)17/h1-3,5-8,10-11,13,25H,4,9,12H2,(H2,23,26) |
InChI Key |
PBIFUEVXWGITSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=NCCCC(=O)N)C3=C(C=CC(=C3)F)O |
Origin of Product |
United States |
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